N-(cyclopentylmethyl)-4-fluoro-3-methylaniline
Description
Properties
IUPAC Name |
N-(cyclopentylmethyl)-4-fluoro-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-10-8-12(6-7-13(10)14)15-9-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVKFSITWPHVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2CCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Cyclopentylmethyl)-4-fluoro-3-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
This compound features a fluorine atom and a cyclopentylmethyl group attached to an aniline structure. This unique configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may modulate the activity of certain enzymes involved in cell signaling pathways, potentially leading to anticancer effects by inhibiting cell proliferation. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a candidate for further pharmacological studies.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It appears to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability in breast and prostate cancer models .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. In biochemical assays, it exhibited low nanomolar IC50 values against several kinases, indicating potent inhibitory activity . This suggests that this compound could be developed into a therapeutic agent targeting kinase-mediated signaling pathways.
Case Studies
- In Vitro Studies : A study involving human breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The findings suggest that the compound could serve as a lead for developing novel anticancer therapies .
- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls. The mechanism was linked to the inhibition of angiogenesis and induction of tumor cell apoptosis .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(Cyclopentylmethyl)-3-fluoroaniline | Structure | Moderate anticancer activity |
| N-(Cyclopentylmethyl)-5-methylaniline | Structure | Low kinase inhibition |
| N-(Cyclopentylmethyl)-3-chloro-5-methylaniline | Structure | High cytotoxicity in certain cell lines |
This table illustrates how structural variations can influence biological properties, highlighting the unique potential of this compound.
Scientific Research Applications
Chemical Synthesis and Industrial Applications
N-(Cyclopentylmethyl)-4-fluoro-3-methylaniline serves as a valuable intermediate in organic synthesis. Its unique structure allows for versatile reactions that can lead to the formation of more complex molecules.
Synthetic Routes
- Nucleophilic Substitution : The compound can be synthesized through nucleophilic substitution reactions involving cyclopentylmethyl chloride and 4-fluoro-3-methylaniline in the presence of bases like sodium hydride or potassium carbonate, typically in aprotic solvents such as DMF or THF at elevated temperatures.
- Industrial Production : On an industrial scale, continuous flow processes may enhance efficiency and yield, utilizing automated reactors for optimal conditions.
Biological Activities
The biological activity of this compound has been a focal point of research, particularly regarding its potential pharmacological properties.
Pharmacological Research
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer effects by modulating enzyme activities related to cell proliferation. Interaction studies indicate that it may inhibit specific enzymes involved in critical cellular pathways.
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showcasing potential applications in treating infections.
Pharmaceutical Development
The compound is being explored as a lead candidate for new pharmaceuticals due to its promising biological activities.
Lead Compound Exploration
- Targeted Drug Design : this compound is being evaluated for its ability to interact with molecular targets relevant to various diseases, including cancer and infections. Its structural features contribute to its reactivity and potential efficacy as a therapeutic agent .
- Case Studies : Ongoing research includes case studies focusing on the optimization of this compound's derivatives for enhanced activity against specific disease targets, such as SARS-CoV-2 protease inhibitors and other viral targets .
Data Tables
The following table summarizes key aspects of this compound's applications:
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Effective in nucleophilic substitutions |
| Biological Activity | Investigated for anticancer and antimicrobial properties | Potential enzyme inhibition linked to cell proliferation |
| Pharmaceutical Development | Lead compound for drug design | Promising interactions with disease-related molecular targets |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(cyclopentylmethyl)-4-fluoro-3-methylaniline with structurally related compounds from the provided evidence, focusing on molecular features, physicochemical properties, and biological relevance.
Key Comparative Insights:
Substituent Effects on Reactivity :
- Fluorine : The 4-fluoro substituent in the target compound and analogs (e.g., ) enhances metabolic stability by resisting oxidative degradation. However, fluorine’s electron-withdrawing effect can reduce basicity of the aniline nitrogen .
- Chlorine : Chlorinated analogs (e.g., ) exhibit higher molecular weights and increased reactivity in electrophilic substitutions, making them more suitable for agrochemical applications .
Steric and Solubility Considerations :
- The cyclopentylmethyl group in the target compound likely increases lipophilicity compared to phenylmethyl or methyl substituents (e.g., ), reducing aqueous solubility but improving membrane permeability .
- Smaller N-alkyl groups (e.g., methyl in ) improve solubility but may accelerate metabolic clearance.
Metabolic Pathways :
- Secondary amines with N-alkyl groups (e.g., cyclopentylmethyl) are substrates for cytochrome P-450-mediated N-dealkylation, while aromatic fluorine suppresses ring hydroxylation .
- Compounds with multiple halogens (e.g., ) may exhibit complex phase I/II metabolism due to competing dehalogenation and conjugation pathways.
Potential Applications: Fluorinated anilines are precursors in pharmaceutical synthesis (e.g., reference standards in ). Chloro-fluoro analogs (e.g., ) are associated with pesticidal activity, suggesting the target compound could be explored for agrochemical uses.
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde reacts with the primary amine to form a Schiff base, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) are commonly employed reductants. For instance, a protocol analogous to the synthesis of (S)-1-azido-3-phenylpropan-2-amine could be adapted:
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Condensation : 4-Fluoro-3-methylaniline (1.0 eq) and cyclopentanecarbaldehyde (1.2 eq) are stirred in tetrahydrofuran (THF) at 25°C for 12 hours.
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Reduction : Sodium triacetoxyborohydride (1.5 eq) is added, and the mixture is stirred for 24 hours.
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Workup : The reaction is quenched with aqueous NaHCO3, extracted with ethyl acetate, and purified via column chromatography.
Key Variables :
-
Solvent polarity (THF vs. methanol) influences imine stability.
Alkylation of 4-Fluoro-3-Methylaniline
Direct alkylation of the aniline nitrogen with cyclopentylmethyl halides (e.g., bromide or chloride) offers a scalable route. However, the weak nucleophilicity of aromatic amines necessitates base-mediated deprotonation.
Base and Solvent Optimization
Potassium carbonate (K2CO3) in dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic substitution. A method mirroring the synthesis of N-cyclobutyl-4-fluoro-3-methylaniline can be modified:
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Reaction Setup : 4-Fluoro-3-methylaniline (1.0 eq), cyclopentylmethyl bromide (1.1 eq), and K2CO3 (2.0 eq) in DMF are heated at 80°C for 18 hours.
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Isolation : The mixture is filtered, diluted with water, and extracted with dichloromethane.
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Purification : Silica gel chromatography yields the product.
Challenges :
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Competitive dialkylation is mitigated by using a slight excess of alkylating agent.
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Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
Multi-Step Synthesis via Intermediate Functionalization
Complex substrates often require sequential transformations. A route inspired by the preparation of 4-fluoro-3-methoxy-5-methylaniline hydrochloride could involve:
Halogenation and Cross-Coupling
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Bromination : 4-Fluoro-3-methylaniline is brominated at the para position using N-bromosuccinimide (NBS) in acetic acid.
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Suzuki-Miyaura Coupling : The brominated intermediate reacts with cyclopentylmethylboronic acid under Pd catalysis.
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Deprotection : Acidic hydrolysis removes protecting groups (if used).
Catalytic Systems :
Catalytic C–N Bond Formation
Transition-metal-catalyzed amination, such as the Buchwald-Hartwig reaction, enables direct coupling of aryl halides with amines. While no direct examples exist for cyclopentylmethylamines, the synthesis of N-methylaniline via methanol alkylation suggests adaptability.
Palladium-Catalyzed Amination
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Substrate Preparation : 4-Fluoro-3-methylbromobenzene (1.0 eq) and cyclopentylmethylamine (1.5 eq) are combined with Pd2(dba)3 and Xantphos in toluene.
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Reaction : Heated at 100°C for 24 hours under nitrogen.
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Isolation : Aqueous workup followed by distillation or chromatography.
Yield Optimization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 60–75 | Mild conditions, minimal byproducts | Requires aldehyde synthesis |
| Direct Alkylation | 40–55 | Single-step, scalable | Low nucleophilicity of aniline |
| Multi-Step Synthesis | 30–50 | Enables complex substitutions | Lengthy, costly intermediates |
| Catalytic Amination | 50–70 | Broad substrate scope | High catalyst loading, sensitivity |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(cyclopentylmethyl)-4-fluoro-3-methylaniline, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves reductive amination between 4-fluoro-3-methylaniline and cyclopentanecarbaldehyde. Key steps include:
- Reductive Amination : Use NaBH(OAc)₃ as a mild reducing agent in dichloroethane (DCE) to minimize side reactions .
- Solvent Optimization : DCE is preferred over polar solvents due to its inertness and compatibility with NaBH(OAc)₃.
- Purification : Flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients) achieves >95% purity. Yield improvements (up to 84%) are observed with stoichiometric control of reagents and slow addition of the aldehyde .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and cyclopentylmethyl substitution via distinct aromatic proton shifts (δ 6.5–7.2 ppm) and cyclopentyl methylene signals (δ 2.5–3.0 ppm) .
- HPLC-MS : Use C18 columns (e.g., Chromolith®) with acetonitrile/water gradients (0.1% formic acid) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 248.2) .
- FT-IR : Validate amine functionality via N–H stretches (~3350 cm⁻¹) and aromatic C–F bonds (~1220 cm⁻¹) .
Advanced: How can density-functional theory (DFT) guide the analysis of electronic properties and reactivity for this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electrophilic Reactivity : The fluorine atom increases electron-withdrawing effects on the aromatic ring, lowering HOMO-LUMO gaps (~4.5 eV) and enhancing susceptibility to nucleophilic attack .
- Hydrogen Bonding : The cyclopentylmethyl group stabilizes intermolecular interactions, as shown by reduced atomic charges on the amine nitrogen (NPA charge ~−0.45) .
- Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and IR spectra with experimental data to refine functional choices (e.g., inclusion of exact exchange terms) .
Advanced: How should researchers resolve contradictions in biological activity data for this compound derivatives?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability .
- SAR Analysis : Systematically modify substituents (e.g., fluorophenyl vs. pyridyl groups) to isolate activity trends. For example, cyclopentylmethyl analogs show improved lipophilicity (logP ~3.2) but reduced solubility, requiring formulation adjustments .
- Computational Docking : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs). Compare binding poses of active/inactive derivatives to identify critical residues (e.g., Tyr³⁸⁶ in β-adrenergic receptors) .
Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies on this compound analogs?
Answer:
- Scaffold Diversification : Introduce bioisosteres (e.g., replacing fluorine with trifluoromethyl or sulfonamide groups) to modulate potency and selectivity .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min) and permeability via Caco-2 assays (Papp > 5 × 10⁻⁶ cm/s) .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify key binding motifs. For example, cyclopentylmethyl groups occupy hydrophobic pockets, reducing off-target effects .
Advanced: How can researchers evaluate the pharmacokinetic properties of this compound in preclinical models?
Answer:
- ADME Profiling :
- Absorption : Use parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption (Pe > 1.5 × 10⁻⁶ cm/s) .
- Metabolism : Incubate with CYP3A4/2D6 isoforms to identify major metabolites (e.g., N-demethylation or hydroxylation products) .
- Excretion : Quantify renal clearance via LC-MS/MS in rodent urine (detection limit ~0.1 ng/mL) .
- Toxicity Screening : Perform Ames tests and hERG channel inhibition assays to rule out mutagenicity and cardiotoxicity .
Advanced: What analytical methods are recommended for detecting impurities in this compound batches?
Answer:
- HPLC-DAD/ELSD : Employ gradient elution (e.g., 10–90% acetonitrile in 20 min) to separate impurities like unreacted 4-fluoro-3-methylaniline (retention time ~8.2 min) .
- LC-HRMS : Identify trace impurities (e.g., N-acetyl byproducts, m/z 290.1) with Orbitrap instruments (resolution >60,000) .
- NMR Spiking : Add authentic standards of suspected impurities (e.g., cyclopentanecarbaldehyde) to confirm peak assignments .
Advanced: How can researchers leverage computational tools to predict the environmental fate of this compound?
Answer:
- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN score <2.0 indicates persistence) and bioaccumulation potential (BCF >2,000 suggests high risk) .
- Hydrolysis Studies : Simulate pH-dependent degradation (half-life >30 days at pH 7) using Gaussian transition-state calculations .
- Ecotoxicity : Predict LC₅₀ values for aquatic organisms (e.g., Daphnia magna) via ECOSAR v2.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
